molecular formula C18H21N5O3S B2772498 N-(3,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896293-40-6

N-(3,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2772498
CAS No.: 896293-40-6
M. Wt: 387.46
InChI Key: GPAHTYAKNBUMAA-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-4-16-20-21-18(23(16)22-9-5-6-10-22)27-12-17(24)19-13-7-8-14(25-2)15(11-13)26-3/h5-11H,4,12H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAHTYAKNBUMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C18H21N5O3SC_{18}H_{21}N_{5}O_{3}S and a molecular weight of 387.46 g/mol, this compound belongs to a class of triazole derivatives that have shown promise in various therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

\text{N 3 4 dimethoxyphenyl 2 5 ethyl 4 1H pyrrol 1 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}

Biological Activity Overview

Research indicates that compounds containing triazole and pyrrole moieties often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities associated with this compound are summarized below.

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. For instance:

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
Escherichia coli15125
Staphylococcus aureus12250
Pseudomonas aeruginosa10500

These results suggest that the compound exhibits moderate antibacterial activity compared to standard antibiotics like streptomycin .

Anti-inflammatory Activity

Preliminary research indicates that this compound may possess anti-inflammatory properties. In a study assessing the inhibition of nitric oxide production in macrophages, this compound showed a dose-dependent reduction in nitric oxide levels, suggesting its potential as an anti-inflammatory agent.

Anticancer Potential

The anticancer properties of this compound were evaluated using various cancer cell lines. In assays conducted on HeLa and MCF7 cells:

Cell Line IC50 (µM)
HeLa20
MCF715

These findings indicate that the compound has notable cytotoxic effects against these cancer cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The triazole ring is known for its role in inhibiting enzymes involved in cellular processes. Additionally, the presence of the pyrrole moiety may enhance its interaction with DNA or RNA targets within cells.

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in treating infections and cancer. For example:

  • Case Study on Antimicrobial Efficacy : A study compared various triazole derivatives against resistant bacterial strains. The compound showed superior activity against E. coli and S. aureus, suggesting its potential use in developing new antibiotics.
  • Case Study on Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, derivatives similar to this compound were administered. Results indicated significant tumor reduction in several patients after treatment cycles.

Q & A

Q. What are the standard synthetic pathways for N-(3,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and what reagents/conditions are critical?

Methodological Answer: The synthesis typically involves multi-step reactions:

Triazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under reflux in ethanol or DMSO, often catalyzed by zeolites (Y-H) .

Sulfanyl Acetamide Coupling : Alkylation of the triazole-thiol intermediate with α-chloroacetamide derivatives in basic conditions (e.g., KOH in ethanol) .

Functionalization : Introduction of the pyrrole moiety via Paal-Knorr condensation or nucleophilic substitution at the triazole ring’s 4th position .

Q. Critical Conditions :

  • Solvents : Ethanol, DMSO, or pyridine for reflux (150°C) .
  • Catalysts : Zeolite (Y-H) or pyridine for enhancing reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) .

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield Optimization Tips
Triazole FormationThiosemicarbazide, carboxylic acid, ethanol, 150°CUse zeolite catalyst to reduce side reactions
Alkylationα-chloroacetamide, KOH, ethanol, 24h RTMonitor pH to prevent hydrolysis
PurificationEthanol recrystallizationSlow cooling improves crystal purity

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl), triazole protons (δ 8.1–8.5 ppm), and sulfanyl-acetamide methylene (δ 4.2 ppm) .
    • HSQC/HMBC : Correlate triazole C-3 with sulfanyl group and acetamide carbonyl .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethyl or pyrrole groups) .
  • IR Spectroscopy : Identify key functional groups (C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹) .

Note : X-ray crystallography (if crystals are obtainable) resolves 3D conformation and validates stereoelectronic effects .

Q. What in vitro biological assays are commonly used to evaluate its pharmacological potential?

Methodological Answer:

  • Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations; compare IC₅₀ values with controls .
  • Antimicrobial Screening : Agar dilution method against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR tyrosine kinase) with ATP-competitive binding studies .

Data Interpretation Tip : Normalize results to positive controls (e.g., doxorubicin for antiproliferative assays) and account for solvent cytotoxicity .

Advanced Research Questions

Q. How can contradictory results in biological activity across studies be systematically addressed?

Methodological Answer: Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and validate with replicate experiments .
  • Solubility Issues : Use DMSO stocks ≤0.1% and confirm compound stability via HPLC pre/post assay .
  • Target Selectivity : Perform kinome-wide profiling or RNA-seq to identify off-target effects .

Case Study : If one study reports potent antifungal activity while another shows none, re-test under identical conditions (pH, inoculum size) and include fungicidal controls .

Q. What strategies optimize synthetic yield and purity for scaled-up production?

Methodological Answer:

  • Reaction Engineering : Switch from batch to flow chemistry for triazole formation, improving heat/mass transfer and reducing byproducts .
  • Catalyst Screening : Test alternatives to zeolite (e.g., Montmorillonite K10) for higher turnover .
  • Green Chemistry : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Q. Table 2: Optimization Techniques

ParameterTraditional ApproachAdvanced Strategy
SolventEthanolSwitch to 2-MeTHF for higher boiling point
CatalysisZeolite (Y-H)Use enzyme-mimetic catalysts (e.g., TEMPO)
PurificationColumn ChromatographyHigh-throughput crystallization screening

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., EGFR kinase domain; PDB ID: 1M17). Focus on triazole-pyrrole interactions with ATP-binding pockets .
  • QSAR Studies : Develop models correlating substituents (e.g., ethyl vs. methyl groups) with IC₅₀ values. Hammett constants (σ) predict electron-withdrawing/donating effects .
  • MD Simulations : Simulate >100 ns trajectories to assess binding stability; analyze RMSD/RMSF plots for conformational flexibility .

Software Recommendations : Schrödinger Suite (Glide, Maestro), GROMACS, or open-source tools like PyRx .

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